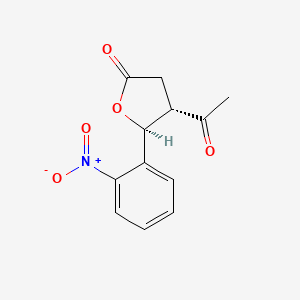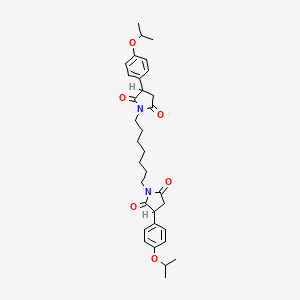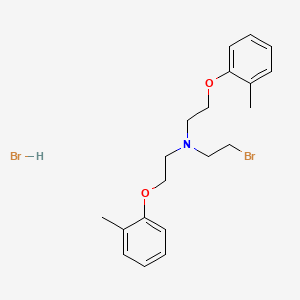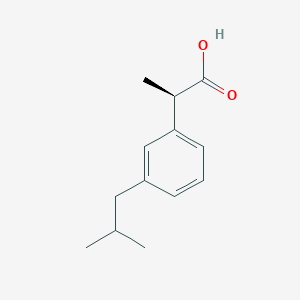
2-(3-Isobutylphenyl)propionic acid, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Isobutylphenyl)propionic acid, ®-, commonly known as ®-ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid. It is widely used for its analgesic, anti-inflammatory, and antipyretic properties. This compound is one of the enantiomers of ibuprofen, with the ®-enantiomer being less pharmacologically active compared to the (S)-enantiomer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutylphenyl)propionic acid, ®-, typically involves the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride, followed by the reduction of the resulting ketone to the corresponding alcohol. The alcohol is then oxidized to the carboxylic acid. The enantioselective synthesis can be achieved using chiral catalysts or by resolution of the racemic mixture .
Industrial Production Methods
Industrial production of ®-ibuprofen often involves the resolution of racemic ibuprofen using enzymatic methods. Lipases from microorganisms such as Aspergillus niger are used to selectively esterify the ®-enantiomer, which can then be separated and hydrolyzed to obtain the pure ®-ibuprofen .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Isobutylphenyl)propionic acid, ®-, undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water.
Reduction: The carboxylic acid can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: 2-(3-Isobutylphenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Isobutylphenyl)propionic acid, ®-, has numerous applications in scientific research:
Chemistry: Used as a model compound for studying enantioselective synthesis and chiral resolution techniques.
Biology: Investigated for its effects on cellular processes and enzyme interactions.
Medicine: Studied for its pharmacokinetics, pharmacodynamics, and potential therapeutic uses.
Industry: Used in the development of new NSAIDs and as a reference standard in quality control.
Wirkmechanismus
The mechanism of action of 2-(3-Isobutylphenyl)propionic acid, ®-, involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ®-ibuprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Vergleich Mit ähnlichen Verbindungen
2-(3-Isobutylphenyl)propionic acid, ®-, is part of the 2-arylpropionic acid class of NSAIDs, which includes compounds such as:
Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties but a longer half-life.
Ketoprofen: Known for its potent anti-inflammatory effects.
Flurbiprofen: Used for its analgesic and anti-inflammatory properties.
Compared to these compounds, ®-ibuprofen is unique in its enantioselective pharmacokinetics, where the ®-enantiomer can undergo metabolic inversion to the more active (S)-enantiomer .
Eigenschaften
CAS-Nummer |
533931-39-4 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(2R)-2-[3-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15)/t10-/m1/s1 |
InChI-Schlüssel |
SFVKLYXPBKITCE-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC(=C1)CC(C)C)C(=O)O |
Kanonische SMILES |
CC(C)CC1=CC(=CC=C1)C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





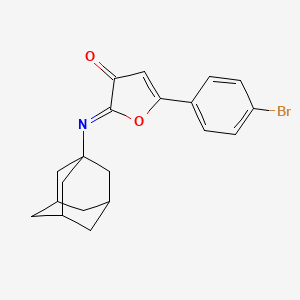
![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12726701.png)


![2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B12726713.png)
